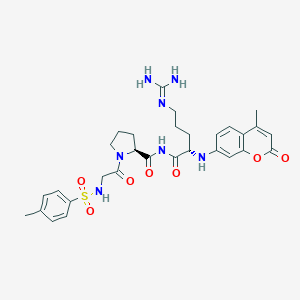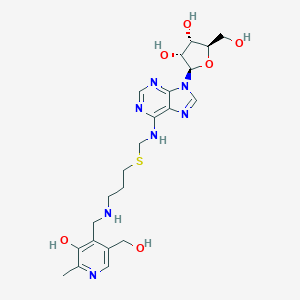
Tgpamnh2
Vue d'ensemble
Description
Tgpamnh2, also known as this compound, is a useful research compound. Its molecular formula is C30H38ClN7O7S and its molecular weight is 639.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Thérapie photothermique
Tgpamnh2: a des applications potentielles en thérapie photothermique (PTT). La PTT est un traitement qui utilise des agents photothermiques pour absorber la lumière et la convertir en chaleur, détruisant les cellules cancéreuses avec des dommages minimes aux tissus sains environnants . La capacité du composé à être activé par la lumière et à générer de la chaleur pourrait en faire un agent précieux dans les traitements ciblés du cancer.
Systèmes d'administration de médicaments
La complexité structurelle de This compound permet la possibilité de fixer des médicaments thérapeutiques, ce qui en fait un candidat pour les systèmes d'administration de médicaments. Sa capacité à se lier à des cibles biologiques spécifiques pourrait être utilisée pour transporter et libérer des médicaments à des endroits précis du corps .
Biosensorique
This compound: pourrait être utilisé dans des applications de biosensorique en raison de son potentiel de haute spécificité et de sensibilité dans la détection de molécules biologiques. Sa structure unique peut permettre le développement de biosenseurs capables de détecter et de quantifier les biomarqueurs de diverses maladies .
Bio-imagerie
Dans le domaine de la bio-imagerie, This compound pourrait servir d'agent de contraste en raison de ses propriétés optiques. Il peut améliorer les techniques d'imagerie telles que l'imagerie par résonance magnétique (IRM) ou la tomodensitométrie (TDM), fournissant des images plus claires pour le diagnostic médical .
Nanocatalyse
La structure moléculaire unique du composé suggère qu'il pourrait agir comme un nanocatalyseur. Dans les réactions chimiques, This compound pourrait faciliter les réactions en abaissant les énergies d'activation, conduisant à des processus industriels plus efficaces .
Conversion et stockage d'énergie
This compound: peut trouver des applications dans la conversion et le stockage d'énergie. Ses propriétés photothermiques potentielles pourraient être exploitées dans les systèmes d'énergie solaire pour convertir la lumière en chaleur ou en électricité, améliorant l'efficacité des panneaux solaires .
Séparation chimique
Dans les processus de séparation chimique, This compound pourrait être utilisé pour lier et séparer sélectivement des produits chimiques spécifiques à partir de mélanges, ce qui est crucial dans la fabrication pharmaceutique et la réhabilitation environnementale .
Nanofluidique
Enfin, This compound pourrait être appliqué en nanofluidique, où ses propriétés pourraient contrôler l'écoulement des fluides à l'échelle nanométrique. Cela pourrait conduire à des avancées dans les dispositifs microfluidiques utilisés dans les technologies de laboratoire sur puce et le diagnostic médical .
Mécanisme D'action
- These interactions play a crucial role in cell growth, differentiation regulation, and maintaining redox homeostasis .
- Specifically, it interacts with transcription factors and regulatory proteins, influencing their function .
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
Propriétés
IUPAC Name |
(2S)-N-[(2S)-5-(diaminomethylideneamino)-2-[(4-methyl-2-oxochromen-7-yl)amino]pentanoyl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N7O7S/c1-18-7-10-21(11-8-18)45(42,43)34-17-26(38)37-14-4-6-24(37)29(41)36-28(40)23(5-3-13-33-30(31)32)35-20-9-12-22-19(2)15-27(39)44-25(22)16-20/h7-12,15-16,23-24,34-35H,3-6,13-14,17H2,1-2H3,(H4,31,32,33)(H,36,40,41)/t23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPDSUNEHIMSSV-ZEQRLZLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(=O)C(CCCN=C(N)N)NC3=CC4=C(C=C3)C(=CC(=O)O4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)NC(=O)[C@H](CCCN=C(N)N)NC3=CC4=C(C=C3)C(=CC(=O)O4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N7O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90922580 | |
| Record name | N-(4-Methylbenzene-1-sulfonyl)glycyl-N-{5-carbamimidamido-1-hydroxy-2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]pentylidene}prolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
639.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117961-27-0 | |
| Record name | Tosyl-glycyl-prolyl-arginyl-4-methylcoumaryl-7-amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117961270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Methylbenzene-1-sulfonyl)glycyl-N-{5-carbamimidamido-1-hydroxy-2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]pentylidene}prolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Imidazo[1,2-a]pyrazine-5-thiol](/img/structure/B46963.png)
![4-[2-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde](/img/structure/B46964.png)








